N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide
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Overview
Description
N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE is a complex organic compound with the molecular formula C22H18N4O4 It is known for its unique structure, which includes two aminocarbonylphenyl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI): Known for its heavy metal chelation properties and neuroprotective effects.
N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Used in industrial and scientific research applications.
Uniqueness
N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE stands out due to its unique structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
CAS No. |
22228-51-9 |
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Molecular Formula |
C22H18N4O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-N,3-N-bis(2-carbamoylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O4/c23-19(27)15-8-1-3-10-17(15)25-21(29)13-6-5-7-14(12-13)22(30)26-18-11-4-2-9-16(18)20(24)28/h1-12H,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
InChI Key |
DZUSXOUPLZPIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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